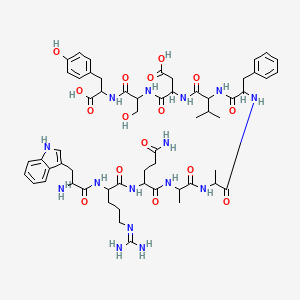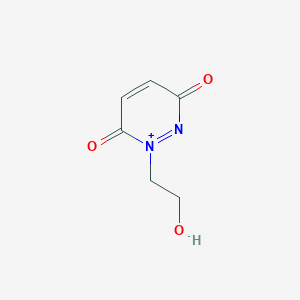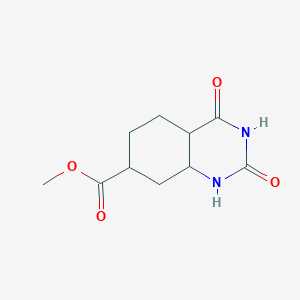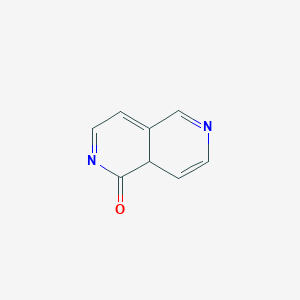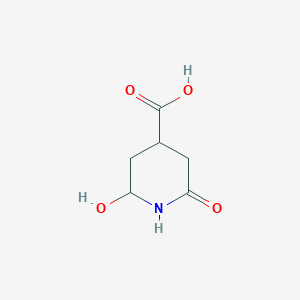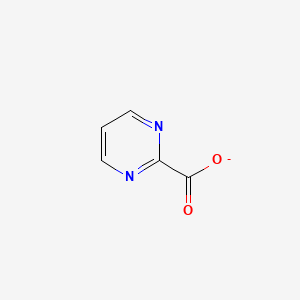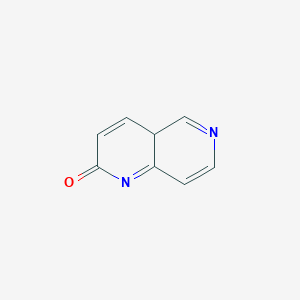
4aH-1,6-naphthyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4aH-1,6-Naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine family, which consists of bicyclic systems containing two pyridine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4aH-1,6-naphthyridin-2-one typically involves the formation of the pyridine ring followed by various functionalization steps. One common method is the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with appropriate reagents to yield the desired naphthyridine structure .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4aH-1,6-Naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other reduced forms using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents, nucleophiles, and catalysts under controlled conditions.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4aH-1,6-Naphthyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4aH-1,6-naphthyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to the inhibition or activation of various biological pathways, resulting in therapeutic effects. For example, certain derivatives of this compound have been shown to inhibit the activity of fibroblast growth factor receptor 4 (FGFR4), making them potential candidates for cancer treatment .
Comparación Con Compuestos Similares
4aH-1,6-Naphthyridin-2-one can be compared with other similar compounds, such as:
Quinoline: Another heterocyclic compound with a similar structure but different biological activities.
Benzimidazole: Known for its use in medicinal chemistry, particularly as anthelmintic agents.
Pyrazole: Widely studied for its anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C8H6N2O |
|---|---|
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
4aH-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H6N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-6H |
Clave InChI |
BWUUKDPKNPXJNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N=C2C1C=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


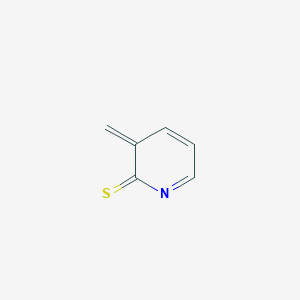
![3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12357671.png)

![1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B12357677.png)
